molecular formula C11H18F2O2 B6605487 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid CAS No. 2229346-08-9

3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid

Cat. No.: B6605487
CAS No.: 2229346-08-9
M. Wt: 220.26 g/mol
InChI Key: VDUXNUNPAZIPDX-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid typically involves the introduction of the difluorocyclohexyl group onto a suitable precursor. One common method involves the reaction of 4,4-difluorocyclohexylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorocyclohexyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid exerts its effects depends on its interactions with molecular targets. The difluorocyclohexyl group may interact with specific enzymes or receptors, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
  • 3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid

Uniqueness

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of both difluorocyclohexyl and dimethylpropanoic acid groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUXNUNPAZIPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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